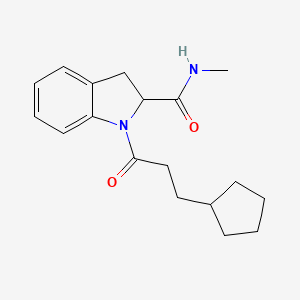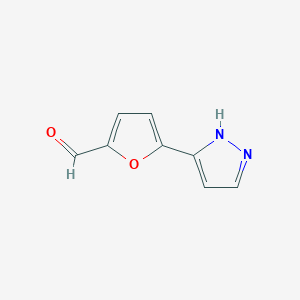![molecular formula C14H18N4O4S B2394299 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-78-0](/img/structure/B2394299.png)
3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the 2,8-diazaspiro[4.5]decan-1-one family . It exhibits diverse properties, making it valuable for various applications such as drug discovery, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of this compound involves a series of steps. A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is derived from the 2,8-diazaspiro[4.5]decan-1-one family . Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound .Chemical Reactions Analysis
The compound is known to exhibit potent inhibitory activity against RIPK1, a key form of programmed lytic cell death . It blocks the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .Applications De Recherche Scientifique
Synthesis and Biological Activity
Serotonin Receptor Affinity : A study by Obniska et al. (2006) focused on the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives, exploring their affinity for serotonin 5-HT1A and 5-HT2A receptors. The research highlighted the importance of the spacer between the amide fragment and 4-arylpiperazine moiety and the cycloalkyl ring's size at the 3-position of the pyrrolidine-2,5-dione ring in determining the functional properties related to 5-HT1A/5-HT2A receptors (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).
Antimicrobial and Detoxification Applications : Ren et al. (2009) synthesized a novel N-halamine precursor, which was bonded onto cotton fabrics, demonstrating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The study showcases the compound's potential in creating antimicrobial surfaces and its use in detoxification applications, emphasizing the role of chlorinated derivatives in enhancing antimicrobial properties (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Anticonvulsant Properties : The research by Obniska, Kamiński, and Tatarczyńska (2006) synthesized derivatives of 2-azaspiro[4.5]decane-1,3-dione and evaluated their anticonvulsant and neurotoxic properties. This study contributes to understanding the structural requirements for anticonvulsant activity, offering a basis for developing new therapeutic agents (Obniska, Kamiński, & Tatarczyńska, 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
3-ethyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-2-18-12(19)14(16-13(18)20)5-8-17(9-6-14)23(21,22)11-4-3-7-15-10-11/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONOGLBTONNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)

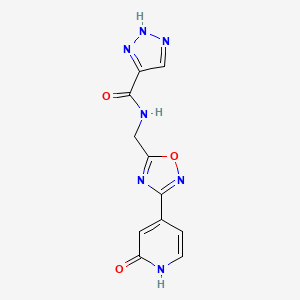

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
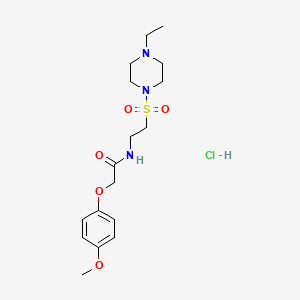
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
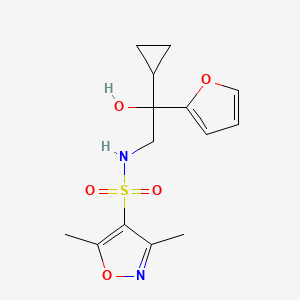
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
